2-Amino-2-methylpentanedioic acid hydrate

Antimetabolite screening Amino acid analog microbiology Antimicrobial resistance probes

This synthetic, non-proteinogenic α,α-disubstituted amino acid is the only methyl-substituted glutamic acid congener that uniquely inhibits E. coli at 10,000 μg/mL while 3-methyl, 4-methyl, and phenyl analogs show zero inhibition. It acts as a slowly reversible competitive inhibitor of bacterial glutamic decarboxylase with an extremely slow dissociation rate—enabling enzyme–inhibitor complex trapping for X-ray crystallography or cryo-EM. (S)-2-Methylglutamate enters the neurotransmitter pool and resists GABA shunt metabolism, while the (R)-enantiomer serves as a matched negative control. An existing in vivo safety dataset (MTD ≥900 mg/kg) eliminates de novo pilot dosing studies. Choose this compound for reproducible, hypothesis-driven research that generic glutamate analogs cannot support.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
Cat. No. B12063427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methylpentanedioic acid hydrate
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)(C(=O)O)N.O
InChIInChI=1S/C6H11NO4.H2O/c1-6(7,5(10)11)3-2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H2
InChIKeyUAHXIVOASZLFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-methylpentanedioic Acid Hydrate: Procurement-Grade Identity, Physicochemical Baseline, and Research Provenance


2-Amino-2-methylpentanedioic acid hydrate (CAS 71-90-9 for the hemihydrate; also designated DL‑2‑methylglutamic acid hemihydrate, α‑methyl‑DL‑glutamic acid hydrate) is a synthetic, non‑proteinogenic α,α‑disubstituted amino acid . The compound possesses an α‑methyl substituent on the glutamic acid backbone (C₆H₁₁NO₄·xH₂O; anhydrous MW 161.16; hydrate MW 179.17 for the monohydrate ) and is supplied as a white crystalline hemihydrate solid (mp 160 °C, dec.) with ≥98% purity (T) . Its historical inclusion in the NCI/DTP screening library under NSC identifiers (NSC 9968, NSC 11704, NSC 226144) underscores a long-standing recognition as a biologically interrogated glutamic acid congener .

Why 2-Amino-2-methylpentanedioic Acid Hydrate Cannot Be Replaced by Other Methylglutamic Acid Isomers or Generic Glutamate Analogs


The position and stereochemistry of the methyl substituent on the glutamic acid scaffold exert a decisive influence on biological recognition, metabolic routing, and enzyme engagement. Unlike 3‑methyl‑ or 4‑methylglutamic acid isomers, which show negligible antibacterial activity at equimolar concentrations , 2‑methylglutamic acid exhibits significant, albeit modest, inhibition of Escherichia coli . At the enzyme level, α‑methyl‑DL‑glutamic acid acts as a slowly reversible competitive inhibitor of bacterial glutamic decarboxylase—a kinetic signature not shared by other glutamic acid analogs tested in parallel . Moreover, the enantiomers of 2‑methylglutamate display divergent brain‑transport efficiency and metabolic stability that are undetectable in the unsubstituted parent L‑glutamate: (S)‑2MeGlu enters the neurotransmitter pool, whereas (R)‑2MeGlu does not, and neither enantiomer is metabolized through the GABA shunt . These multidimensional differences render general‑purpose substitution of “a methylglutamic acid” or “a glutamate analog” scientifically indefensible for hypothesis‑driven research or reproducible industrial process chemistry.

Quantitative Differentiation Evidence for 2-Amino-2-methylpentanedioic Acid Hydrate Against Its Closest Analogs


Antimicrobial Selectivity: 2‑Methylglutamic Acid vs. 3‑Methyl, 4‑Methyl, and Phenyl‑Substituted Glutamic Acid Analogs Against Escherichia coli

When evaluated in a defined medium head‑to‑head against E. coli, 2‑methylglutamic acid was the sole active agent among six closely related glutamic acid analogs (including 3‑methyl, 4‑methyl, 2‑phenyl, 3‑phenyl, and 4‑phenyl substituted derivatives). The five comparator analogs displayed zero inhibition at the highest concentration tested (10 000 μg/mL), whereas 2‑methylglutamic acid produced 27% inhibition at the same concentration . This demonstrates a positional‑substitution‑dependent antimicrobial property unique to the α‑methyl substitution pattern.

Antimetabolite screening Amino acid analog microbiology Antimicrobial resistance probes

Enzyme Inhibition Kinetics: α‑Methyl‑DL‑Glutamic Acid as a Pseudo‑Irreversible Competitive Inhibitor of Bacterial Glutamic Decarboxylase

Among a panel of structurally related glutamic acid derivatives tested against purified E. coli glutamic decarboxylase, α‑methyl‑DL‑glutamic acid displayed a unique inhibition modality: it acts as a competitive inhibitor that combines only slowly with the enzyme and dissociates so slowly that substrate displacement is undetectable under standard assay conditions . This contrasts sharply with α‑oximinoglutaric acid (the other highly active inhibitor in the panel), which exerts its effect indirectly through hydrolysis to hydroxylamine . The extremely slow off‑rate of α‑methylglutamic acid is mechanistically attributed to its ability to occupy three binding loci on the enzyme while lacking the α‑hydrogen required for decarboxylation .

Enzyme inhibitor screening Glutamate decarboxylase probes Drug target validation

Blood–Brain Barrier Transport and Neurotransmitter Release: Stereoselective Divergence of (S)‑2MeGlu and (R)‑2MeGlu Enantiomers

In adult wild‑type mice, (S)‑2‑methylglutamate ((S)‑2MeGlu) was efficiently transported into brain and isolated synaptosomes, and upon high‑K⁺ membrane depolarization it was released from the neurotransmitter pool in a manner equivalent to endogenous L‑glutamate . In contrast, (R)‑2MeGlu was transported less efficiently into brain and synaptosomes and failed to undergo depolarization‑induced release . This stereochemistry‑dependent functional partitioning was maintained in the racemic mixture, with the (S)‑enantiomer selectively entering the releasable pool .

Stereoselective brain pharmacokinetics Neurotransmitter pool partitioning Blood–brain barrier penetrance

Metabolic Stability in the GABA Shunt: 2‑Methylglutamate Enantiomers Bypass GABAergic Catabolism

Neither (S)‑2MeGlu nor (R)‑2MeGlu was detectably metabolized along the γ‑aminobutyric acid (GABA) shunt, in contrast to endogenous L‑glutamate which undergoes rapid decarboxylation to GABA via glutamic acid decarboxylase . Instead, (S)‑2MeGlu was selectively converted to (S)‑2‑methylglutamine ((S)‑2MeGln) in brain, and this amidation product was subsequently slowly hydrolyzed back to (S)‑2MeGlu, establishing a distinct 2‑methyl‑specific glutamate–glutamine cycling pathway that avoids GABAergic metabolism entirely .

GABA shunt bypass Metabolic stability profiling Neurotransmitter metabolism

In Vivo Safety and Behavioral Pharmacology: Dose‑Response Differentiation of 2‑Methylglutamate Enantiomers

In a battery of behavioral tests in young adult wild‑type mice, both (R)‑2MeGlu and (S)‑2MeGlu were well tolerated up to a single dose of 900 mg/kg without mortality or gross toxicity . Locomotor activity was suppressed in a dose‑dependent manner at doses of ≥100 mg/kg for both enantiomers, while no significant effects were observed on anxiety‑related behaviors (elevated plus maze) or hippocampus‑dependent learning (contextual fear conditioning) . These in vivo parameters provide a quantitative safety and efficacy benchmark that is not available for 3‑methyl‑, 4‑methyl‑, or other alkyl‑substituted glutamic acid analogs.

In vivo behavioral pharmacology Dose‑response safety profiling Locomotor activity modulation

Aqueous Solubility: 36‑Fold Enhancement of 2‑Methyl‑L‑Glutamic Acid Over L‑Glutamic Acid at 25 °C

2‑Methyl‑L‑glutamic acid exhibits a calculated aqueous solubility of 308 g/L at 25 °C , representing an approximate 36‑fold increase over L‑glutamic acid (8.57 g/L at 25 °C ). While this comparison is cross‑study and the solubility of the hemihydrate form may differ slightly from the calculated free‑acid value, the magnitude of the differential is sufficiently large to confer practical advantages in aqueous formulation and high‑throughput screening workflows where solubility‑limited assay interference is a common problem with native glutamic acid.

Formulation solubility enhancement Aqueous process chemistry Bioavailability optimization

Procurement‑Relevant Application Scenarios for 2-Amino-2-methylpentanedioic Acid Hydrate Based on Quantitative Differentiation Evidence


Position‑Specific Antimicrobial Resistance Probe: Differentiating 2‑Methyl from 3‑/4‑Methyl Substitution Effects on Bacterial Growth

Investigators studying antimicrobial amino acid antimetabolites require a highly specific tool to interrogate how the position of methyl substitution on glutamic acid affects bacterial uptake, intracellular accumulation, and growth inhibition. The quantitative evidence that 2‑methylglutamic acid uniquely inhibits E. coli at 10 000 μg/mL (27% inhibition) while 3‑methyl, 4‑methyl, and phenyl‑substituted analogs produce zero inhibition positions this compound as an essential probe for structure–activity relationship (SAR) studies of amino acid transporter recognition and intracellular target engagement.

Glutamic Decarboxylase Mechanistic Trapping Studies: Exploiting Ultra‑Slow Inhibitor Dissociation Kinetics

Enzymologists requiring a competitive inhibitor with a kinetically irreversible binding profile for glutamic decarboxylase will find this compound uniquely suited. The extremely slow dissociation rate documented for α‑methyl‑DL‑glutamic acid on E. coli glutamic decarboxylase—where substrate displacement is undetectable under standard conditions —enables trapping of the enzyme–inhibitor complex for X‑ray crystallography, cryo‑EM, or NMR studies. This kinetic behavior is not replicated by rapidly reversible analogs such as glutaric acid or 3‑methylglutamic acid.

Neuroscience Probe Development: Stereoselective Brain Transport and Metabolic Bypass of the GABA Shunt

Neuroscience research teams investigating glutamatergic neurotransmission require a stereochemically resolved probe that enters the brain, is released from synaptic vesicles upon depolarization, and resists metabolism through the GABA shunt. (S)‑2‑Methylglutamate fulfills all three criteria, while the (R)‑enantiomer serves as a matched negative control for transport and release . The selective conversion of (S)‑2MeGlu to (S)‑2MeGln—and its subsequent slow hydrolysis—further enables studies of the glutamate–glutamine cycle decoupled from GABAergic metabolism .

Central Nervous System Pharmacology: A Characterized In Vivo Safety and Efficacy Profile for Dose‑Ranging Studies

Pharmacologists planning in vivo CNS studies benefit from the pre‑existing quantitative safety and behavioral pharmacology dataset for 2‑methylglutamate enantiomers, including a maximum tolerated dose ≥900 mg/kg, locomotor suppression at ≥100 mg/kg, and absence of effects on anxiety or hippocampus‑dependent learning . This dataset provides a defined starting point for dose selection and endpoint analysis that is unavailable for any other methyl‑substituted glutamic acid analog, reducing the resource burden of de novo pilot studies.

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